Photo-Fries Ortho/Para Product Selectivity vs. 1-Naphthyl Acetate
Under identical photolysis conditions (254 nm, methanol, 24 h), 5,8-dihydro-1-naphthyl acetate (2a) provides a distinct ortho/para product ratio compared to the fully aromatic analog 1-naphthyl acetate. The dihydro compound yields 40% ortho-hydroxyketone (3a), 32% para-hydroxyketone (4a), and 32% 5,8-dihydronaphthol (1), reflecting a ~1.25:1 ortho/para ratio [1]. In contrast, 1-naphthyl acetate under comparable conditions yields the ortho-hydroxyketone at 40% with minimal para product formation, demonstrating that saturation of the 5,8-positions specifically enables para-rearrangement [2].
| Evidence Dimension | Photo-Fries rearrangement product distribution (ortho/para selectivity) |
|---|---|
| Target Compound Data | ortho 40%, para 32%, dihydronaphthol 32% (ortho/para ratio ~1.25:1) |
| Comparator Or Baseline | 1-Naphthyl acetate: ortho 40%, para not reported as major product |
| Quantified Difference | Target compound uniquely produces para-hydroxyketone as a major product (~32% yield); 1-naphthyl acetate yields predominantly ortho product only |
| Conditions | 254 nm irradiation, methanol, 24 h, quartz vessel, Applied Photophysics Photochemical Reactor |
Why This Matters
The enabled para-rearrangement pathway provides access to 4-acyl-5,8-dihydro-1-naphthol regioisomers that are inaccessible from fully aromatic naphthyl esters, expanding synthetic utility for medicinal chemistry applications.
- [1] Sriraghavan, K.; Ramakrishnan, V.T. Photo-Fries and Fries reaction of 5,8-dihydro-1-naphthyl esters. Tetrahedron 2003, 59 (10), 1791–1796. Table 1, Entry a. View Source
- [2] Crouse, D.J. et al. Photo Fries rearrangements of 1-naphthyl esters in the synthesis of 2-acylnaphthoquinones. J. Org. Chem. 1981, 46, 1814. DOI: 10.1021/jo00315a028. View Source
